![molecular formula C13H11N3OS B2645424 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192814-00-8](/img/structure/B2645424.png)
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine
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Overview
Description
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives . It is a heterocyclic compound that contains an amino group attached to a pyridine ring . The molecular formula of this compound is C13H11N3OS .
Synthesis Analysis
The synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine involves several steps. Aniline or 4-aminopyridine is converted to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine or thiazolo[5,4-b]pyridin-2-ylamine . These are then condensed with various aromatic and heteroaromatic aldehydes to obtain Schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine .Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine include its molecular weight, which is 257.31 . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.properties
IUPAC Name |
5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKIMVYWEBBKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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